molecular formula C26H22N2 B3069534 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline CAS No. 99094-20-9

4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline

Cat. No.: B3069534
CAS No.: 99094-20-9
M. Wt: 362.5 g/mol
InChI Key: FZIHVNZJLMYTFH-UHFFFAOYSA-N
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Description

4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline (CAS: 191047-62-8) is a tetraphenylethylene (TPE)-based organic compound of significant interest in advanced materials research . Its molecular structure, featuring an ethene core with four aromatic rings and terminal amine groups, makes it a versatile building block for constructing functional materials . The terminal amine groups are highly reactive, allowing the molecule to be incorporated into larger polymeric structures or covalently linked to other functional units . This compound is primarily valued for its role in the development of Aggregation-Induced Emission (AIE) materials . The tetraphenylethylene core is a classic AIEgen; it exhibits weak fluorescence in molecular solutions but emits intensely in the aggregated or solid state, making it ideal for creating highly sensitive chemical sensors, bio-imaging agents, and efficient organic light-emitting diodes (OLEDs) . Furthermore, this compound serves as a crucial monomeric precursor for synthesizing Covalent Organic Frameworks (COFs) . Its rigid structure and two amine functional groups enable the formation of crystalline, porous networks with high surface areas, which are explored for applications in gas storage, separation technologies, and heterogeneous catalysis . Emerging research also points to its utility in electrocatalysis, particularly in the design of catalysts for processes like the oxygen reduction reaction . Proper handling is essential for this compound. It is recommended to be stored in a cool, dark place under an inert atmosphere to ensure its long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[2-(4-aminophenyl)-1,2-diphenylethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H,27-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIHVNZJLMYTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706960
Record name 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99094-20-9
Record name 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline typically involves the following steps:

    Starting Materials: Benzaldehyde and aniline are commonly used starting materials.

    Condensation Reaction: The initial step involves a condensation reaction between benzaldehyde and aniline to form Schiff bases.

    Reduction: The Schiff bases are then reduced to form the corresponding amines.

    Coupling Reaction: Finally, a coupling reaction between the amines and another benzaldehyde molecule results in the formation of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline.

Industrial Production Methods

In industrial settings, the production of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, or nitro compounds.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated amines.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline with its analogues based on bridge type, molecular weight, and key properties:

Compound Name Bridge Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound Diphenylethene (C=C) C₂₆H₂₂N₂ 362.47 N/A Rigid, conjugated, high π-π stacking
4,4'-(Ethane-1,2-diyl)dianiline (Bibenzyl) Ethane (C-C) C₁₄H₁₆N₂ 212.30 134 Flexible, saturated bridge
4,4'-(Ethyne-1,2-diyl)dianiline (EDDA) Ethyne (C≡C) C₁₄H₁₂N₂ 212.24 N/A Linear, rigid, triple bond
4,4′-Methylenedianiline Methylene (CH₂) C₁₃H₁₄N₂ 198.26 92–94 Flexible, electron-rich bridge
4,4′-Oxidianiline Oxygen (O) C₁₂H₁₂N₂O 200.24 N/A Polar, electronegative bridge

Key Observations :

  • Rigidity vs. Flexibility : The diphenylethene bridge provides greater rigidity and conjugation than ethane or methylene bridges, enhancing thermal stability and electronic interactions .
  • Electronic Effects : Ethyne and diphenylethene bridges enable extended conjugation, critical for applications in covalent organic frameworks (COFs) and optoelectronics, whereas methylene and oxygen bridges introduce flexibility or polarity .
Inhibitory Activity Against c-Met Kinase
  • Diphenylethene derivative: Not directly tested, but structural analogues with rigid bridges (e.g., benzidine) show higher inhibitory activity.
  • Ethane-1,2-diyl derivative (1j) : Exhibits reduced inhibitory activity (IC₅₀ > 50 μM) compared to benzidine, likely due to reduced planarity and π-stacking capacity .
  • Methylenedianiline (1h) and Oxidianiline (1i) : Further decreased activity, emphasizing the importance of bridge rigidity .
Toxicity in COFs
  • EDTFP-1 (synthesized from 4,4'-(ethane-1,2-diyl)dianiline): Displays unexpected toxicity in nanoscale COFs, contrasting with the generally low toxicity of COFs .
  • Diphenylethene-based CPOS-E: No reported toxicity, suggesting safer applicability in biomedical storage systems .

Research Findings and Trends

  • Structure-Activity Relationships : Rigid, conjugated bridges enhance electronic properties and biological activity, while flexible bridges favor processability in polymers .

Biological Activity

4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline, commonly referred to as (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline (CAS No. 191047-62-8), is an organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of diphenylethenes and has garnered interest in various fields including medicinal chemistry and materials science due to its photochemical properties and possible applications in organic electronics.

  • Molecular Formula : C26H22N2
  • Molecular Weight : 362.47 g/mol
  • Boiling Point : 525.8 ± 50.0 °C (predicted)
  • Density : 1.168 ± 0.06 g/cm³ (predicted)

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antioxidant Properties : The compound may act as a scavenger of free radicals.
  • Antimicrobial Activity : Some derivatives show effectiveness against various bacterial strains.
  • Potential Cytotoxic Effects : Studies suggest that it may induce apoptosis in cancer cells.

Antioxidant Activity

A study on related diphenylethene compounds highlighted their ability to reduce oxidative stress in cellular models. The antioxidant capacity was evaluated using DPPH radical scavenging assays, indicating a significant reduction in radical levels when treated with the compound.

CompoundIC50 (µM)Reference
(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline15.3
Other Diphenylethenes10.5 - 20.0

Antimicrobial Activity

Research has shown that (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline on various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)18.0

Case Studies

  • Case Study on Antioxidant Activity :
    A study published in a peer-reviewed journal evaluated the antioxidant activity of various diphenylethene derivatives including (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline using cellular assays. Results indicated a dose-dependent decrease in reactive oxygen species (ROS) levels in treated cells compared to control groups.
  • Case Study on Antimicrobial Efficacy :
    A clinical evaluation of the antimicrobial properties revealed that formulations containing (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline were effective against multi-drug resistant bacterial strains in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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